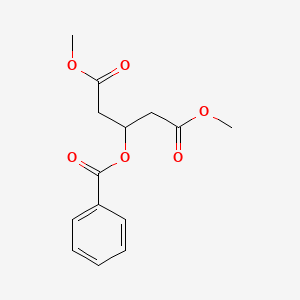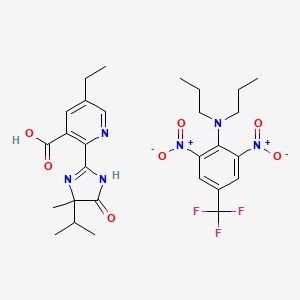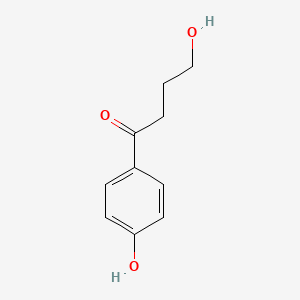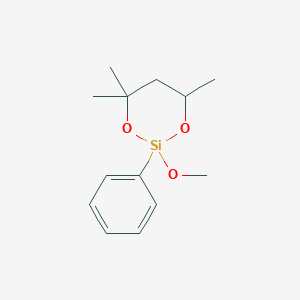![molecular formula C11H15NO2 B14306211 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol CAS No. 114020-47-2](/img/structure/B14306211.png)
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopropylaminoethyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene, undergoes electrophilic aromatic substitution to introduce the necessary substituents.
Introduction of the Cyclopropylaminoethyl Group: This step involves the reaction of the benzene derivative with cyclopropylamine under controlled conditions to form the cyclopropylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol
- 4-[2-(Ethylamino)ethyl]benzene-1,2-diol
Uniqueness
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is unique due to the presence of the cyclopropylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
114020-47-2 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-[2-(cyclopropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-4-1-8(7-11(10)14)5-6-12-9-2-3-9/h1,4,7,9,12-14H,2-3,5-6H2 |
InChI-Schlüssel |
GGLXORVPGANCEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)


![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)


![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

silane](/img/structure/B14306216.png)
